molecular formula C9H7F3O3 B2504834 4-(Difluoromethyl)-2-fluoro-3-methoxybenzoic acid CAS No. 2248288-72-2

4-(Difluoromethyl)-2-fluoro-3-methoxybenzoic acid

Cat. No.: B2504834
CAS No.: 2248288-72-2
M. Wt: 220.147
InChI Key: OBDQAWAIFDEQIF-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-fluoro-3-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with difluoromethyl, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-fluoro-3-methoxybenzoic acid typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For instance, difluoromethylation of aromatic compounds can be achieved using difluorocarbene precursors under mild conditions . The reaction conditions often involve the use of metal-based catalysts and can be performed in both stoichiometric and catalytic modes .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods. The use of novel non-ozone depleting difluorocarbene reagents has streamlined the production process, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-fluoro-3-methoxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-fluoro-3-methoxybenzoic acid involves its interaction with molecular targets through hydrogen bonding and other interactions. The difluoromethyl group acts as a lipophilic hydrogen bond donor, which can influence the compound’s binding to proteins and other biomolecules . This interaction can modulate the activity of enzymes and other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated aromatic acids, such as:

Uniqueness

4-(Difluoromethyl)-2-fluoro-3-methoxybenzoic acid is unique due to the specific combination of substituents on the aromatic ring. The presence of both difluoromethyl and fluoro groups enhances its reactivity and stability compared to similar compounds .

Properties

IUPAC Name

4-(difluoromethyl)-2-fluoro-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-7-5(8(11)12)3-2-4(6(7)10)9(13)14/h2-3,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDQAWAIFDEQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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